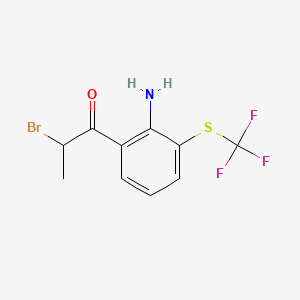

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Description

Properties

Molecular Formula |

C10H9BrF3NOS |

|---|---|

Molecular Weight |

328.15 g/mol |

IUPAC Name |

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

JAIMYIJCNAPGMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one features a phenyl ring substituted with an amino group (-NH₂) at position 2, a trifluoromethylthio (-SCF₃) group at position 3, and a 2-bromopropan-1-one moiety at position 1. The presence of electron-withdrawing (bromine, trifluoromethylthio) and electron-donating (amino) groups necessitates careful selection of reaction conditions to avoid side reactions such as dehalogenation or oxidation.

Key challenges include:

- Regioselective introduction of substituents : Ensuring correct positioning of amino and trifluoromethylthio groups.

- Stability of intermediates : The bromopropanone group is prone to nucleophilic substitution under basic conditions.

- Purification complexities : Separation from regioisomers (e.g., 1-(3-Amino-5-(trifluoromethylthio)phenyl)-2-bromopropan-1-one and 1-(4-Amino-2-(trifluoromethylthio)phenyl)-2-bromopropan-1-one) requires advanced chromatographic techniques.

Synthetic Routes and Methodologies

Friedel-Crafts Acylation Approach

A widely reported method involves Friedel-Crafts acylation to introduce the bromopropanone moiety. The synthesis begins with 2-amino-3-(trifluoromethylthio)phenol as the starting material:

- Protection of the amino group : The amino group is protected using acetic anhydride to form the acetamide derivative, preventing unwanted side reactions during acylation.

- Acylation : The protected phenol undergoes Friedel-Crafts acylation with bromoacetyl bromide in the presence of AlCl₃ as a Lewis catalyst. This step attaches the 2-bromopropan-1-one group to the aromatic ring.

- Deprotection : The acetamide group is hydrolyzed using aqueous HCl to regenerate the free amino group.

Reaction Conditions :

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C (to minimize bromine displacement)

- Yield: ~60–70% after purification.

Mechanistic Insights:

The Lewis acid (AlCl₃) polarizes the bromoacetyl bromide, facilitating electrophilic attack on the aromatic ring. The ortho/para-directing nature of the -SCF₃ group ensures preferential acylation at position 1.

Transition Metal-Catalyzed Coupling

An alternative route employs transition metal catalysis to construct the carbon skeleton. This method is advantageous for scalability and regiocontrol:

- Suzuki-Miyaura Coupling : A boronic ester derivative of 2-amino-3-(trifluoromethylthio)phenyl is coupled with 2-bromopropan-1-one using Pd(PPh₃)₄ as a catalyst.

- Oxidative Bromination : The ketone group is brominated using N-bromosuccinimide (NBS) in the presence of light.

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes coupling efficiency |

| Solvent | Toluene | Enhances stability of intermediates |

| Reaction Time | 12–16 h | Ensures complete conversion |

This method achieves yields of 75–80% but requires rigorous exclusion of moisture.

Direct Functionalization of Preformed Ketones

A patent-pending approach (WO2021171301A1) describes the direct functionalization of 3-(trifluoromethylthio)acetophenone derivatives:

- Nitration and Reduction : The acetophenone is nitrated at position 2, followed by catalytic hydrogenation to introduce the amino group.

- Bromination : The ketone is brominated using PBr₃ in anhydrous ether, yielding the target compound.

Advantages :

- Avoids protection/deprotection steps.

- Utilizes cost-effective reagents.

Limitations :

Purification and Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 60–70 | 95–98 | Low | Moderate |

| Transition Metal | 75–80 | 98–99 | High | High |

| Direct Bromination | 50–55 | 90–92 | Moderate | Low |

The transition metal-catalyzed method offers the best balance of yield and purity but requires significant investment in catalyst recovery systems.

Chemical Reactions Analysis

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group and trifluoromethylthio group play crucial roles in binding to enzymes or receptors, modulating their activity. The bromopropanone moiety may also participate in covalent bonding with target molecules, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-1-one (CAS 1803879-95-9, )

- Molecular Formula: C₁₀H₉BrF₃NOS

- Molecular Weight : 328.15 g/mol

- Key Differences: Amino and trifluoromethylthio groups are swapped (amino at position 3, -SCF₃ at position 2). Impact: Altered electronic effects (e.g., hydrogen bonding capacity of -NH₂) and steric interactions.

b) 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1806520-91-1, )

Functional Group Variations

a) 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one ()

- Molecular Formula: C₁₀H₉BrF₃NO₂

- Molecular Weight : 312.08 g/mol

- Key Differences: Bromine at position 3 of propanone vs. position 2. Impact: Altered reactivity in nucleophilic substitution or cyclization reactions.

b) 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one ()

- Molecular Formula: C₁₇H₁₂BrNO₃S

- Key Differences: Indole backbone with phenylsulfonyl group replaces the trifluoromethylthio-phenyl group.

Fluorinated Analogues

a) (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one ()

- Key Features: Thiazolidine ring and benzylidene amino group. Biological Activity: Antimicrobial properties (e.g., AAP-4, AAP-5) .

- Comparison: The target compound lacks a thiazolidine ring but shares a propanone core. Fluorine in -SCF₃ may confer similar bioavailability enhancements as seen in fluorinated antimicrobials .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) :

- Bromine Position :

- Bromine at position 2 (propan-1-one) vs. 3 (propan-2-one) may influence reactivity in cross-coupling or elimination reactions.

- Biological Potential: While antimicrobial activity is reported for thiazolidine derivatives (), the target compound’s -SCF₃ group could similarly disrupt microbial membranes or enzyme active sites.

Biological Activity

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a novel organic compound characterized by its unique structural features, including a brominated propanone group and an amino group, along with a trifluoromethylthio moiety. The molecular formula is and it has a molecular weight of approximately 328.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The presence of the trifluoromethylthio group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes. This characteristic is crucial for the compound's bioavailability and efficacy in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.15 g/mol |

| CAS Number | 1804508-51-7 |

| Density | Predicted ~1 g/cm³ |

| Boiling Point | Predicted ~322 °C |

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The compound has been evaluated for its ability to inhibit various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism of action appears to involve the inhibition of quorum sensing (QS), a communication system used by bacteria to regulate virulence factors.

In vitro assays have demonstrated that this compound can effectively reduce biofilm formation and elastase production in Pseudomonas aeruginosa, indicating its potential as a QS inhibitor. These findings suggest that it may serve as a promising candidate for developing new anti-pathogenic drugs.

Anticancer Activity

The anticancer properties of this compound have also been explored. Initial research indicates that the compound may induce apoptosis in cancer cell lines through various pathways, including the modulation of key signaling proteins involved in cell survival and proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the QS inhibitory activity of several derivatives, including this compound, against Pseudomonas aeruginosa. Results indicated a significant reduction in virulence factor production, suggesting a potential role in antibiotic adjuvant therapy .

- Anticancer Research : In another investigation, this compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The specific pathways affected were not fully elucidated but warrant further exploration .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the trifluoromethylthio group enhances binding affinity to various biological targets, including enzymes and receptors involved in critical cellular processes.

Q & A

Q. What are the critical steps for synthesizing 1-(2-amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one, and how can intermediates be characterized?

Methodology :

- Key synthetic steps :

- Introduce the trifluoromethylthio group via nucleophilic substitution or coupling reactions, as seen in analogous compounds with sulfur-containing substituents .

- Bromination of the propanone moiety using reagents like PBr₃ or N-bromosuccinimide (NBS), ensuring regioselectivity .

- Protect the amino group during synthesis (e.g., using Boc or Fmoc groups) to prevent side reactions .

- Intermediate characterization :

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodology :

- NMR analysis :

- X-ray crystallography :

Q. What safety precautions are essential when handling brominated and sulfur-containing derivatives?

Methodology :

- Hazard mitigation :

- Waste disposal :

- Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence electronic properties and reactivity?

Methodology :

- Computational studies :

- Experimental validation :

Q. What strategies optimize regioselectivity in bromination reactions of similar propanone derivatives?

Methodology :

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Methodology :

Q. What mechanistic insights explain side-product formation during synthesis?

Methodology :

Q. How do steric effects from the trifluoromethylthio group impact catalytic transformations?

Methodology :

- Steric parameter analysis :

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar brominated ketones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.